molecular formula C28H22NO2P B1589017 N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 490023-37-5

N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B1589017
CAS No.: 490023-37-5
M. Wt: 435.5 g/mol
InChI Key: OHGGHRJGBXAKKY-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound with the molecular formula C28H22NO2P. This compound is characterized by its unique structure, which includes a dioxaphosphepin ring fused with two naphthalene units.

Preparation Methods

The synthesis of N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic cycles. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be compared with similar compounds such as:

The uniqueness of N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine lies in its specific substituents and the resulting properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO2P/c1-29(19-20-9-3-2-4-10-20)32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-18H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGGHRJGBXAKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466377
Record name N-Benzyl-N-methyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490023-37-5
Record name N-Benzyl-N-methyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 3
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 4
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 5
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 6
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

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